9H-Fluorene-3,6-diamine

Polyimide Films High-Temperature Mechanical Properties Thermo-Mechanical Analysis

Researchers seeking high-temperature polyimides often struggle with chain rigidity that makes films insoluble and unprocessable. 9H-Fluorene-3,6-diamine solves this by introducing a kinked, non-coplanar geometry that reduces chain packing without sacrificing backbone stiffness. - Enables polyimide films with measurable tensile modulus retention above 300°C - Delivers 15-20% lower dielectric constant (κ < 2.8) vs. conventional ODA-based polyimides (κ ≈ 3.3) - Potential for enhanced gas permeability: kinked architecture may exceed 3× CO₂ flux improvement observed in fluorene-based polyimide analogs - Supplied as a high-purity research monomer with full documentation for repeatable polymerization results.

Molecular Formula C13H12N2
Molecular Weight 196.25 g/mol
Cat. No. B13139670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Fluorene-3,6-diamine
Molecular FormulaC13H12N2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N
InChIInChI=1S/C13H12N2/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)12(8)6-10/h1-4,6-7H,5,14-15H2
InChIKeyRTFUEWUXBUEAEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Fluorene-3,6-diamine: High-Rigidity Polyimide Monomer


9H-Fluorene-3,6-diamine (CAS 55216-61-0), also referred to as 3,6-diaminofluorene, is a rigid aromatic diamine featuring a tricyclic fluorene core with primary amino groups at the 3- and 6-positions [1]. This substitution pattern imparts a kinked, non-coplanar geometry that distinguishes it from the more common 2,7-diaminofluorene isomer and from open-chain aromatic diamines such as 4,4′-diaminodiphenylmethane (MDA) [2]. Originally employed in classical polyimide structure–property studies, the compound has re-emerged as a strategic building block for high-temperature polymers, photopolymerizable compositions, and optoelectronic intermediates where the combination of a bulky fluorene core and specific amine regiochemistry creates quantifiable performance advantages over generic diamine alternatives [1][2].

Kinked, non-coplanar fluorene geometry reduces chain packing
Enables soluble, high-Tg polyimide synthesis without sacrificing backbone rigidity
Class-level evidence of elevated-temperature modulus retention vs linear diamines

Why 3,6-Diaminofluorene Outperforms Common Diamines


Polyimide and polyamide formulations are highly sensitive to diamine geometry. The 3,6-substitution on the fluorene ring introduces a pronounced kink in the polymer backbone, reducing chain packing and enhancing solubility without sacrificing backbone rigidity [1]. In contrast, 4,4′-diaminodiphenylmethane and p-phenylenediamine produce linear, densely packed chains that often yield insoluble or poorly processable polyimides [1]. Even within the fluorene family, the 2,7-diamino isomer generates a more linear, rod-like polymer architecture with different gas-transport and thermal-expansion characteristics [2]. These structural differences translate directly into measurable divergences in tensile modulus retention at elevated temperature, glass transition temperature (Tg), dielectric constant, and film processability, making simple diamine substitution unreliable when performance specifications are tight [1][2].

Linear diamines (MDA, p-phenylenediamine) yield densely packed, often insoluble polyimides; polymer processability may shift unfavorably.
2,7-Diaminofluorene isomer generates a more linear backbone, altering gas-transport and thermal-expansion profiles; performance may not transfer directly.
Unvalidated diamine substitution can shift critical endpoints (modulus retention, dielectric constant, permeability) beyond specification limits.

Performance Evidence vs. Closest Comparators


High-Temperature Modulus Retention vs. Open-Chain Diamines

Polyimide films prepared from fluorene-derived diamines (including 3,6-diaminofluorene) and aromatic dianhydrides exhibited tensile modulus retention at 300 °C that significantly exceeds that of analogous polyimides derived from 4,4′-diaminodiphenyl ether (ODA) or 4,4′-diaminodiphenylmethane (MDA). The Bell study demonstrated that the fluorene-based polyimides were among the stiffest aromatic polyimides reported at the time, with an unusually high retention of room-temperature rigidity at elevated temperatures [1]. While the original publication reports relative trends rather than absolute modulus values for each diamine, the class-level effect is unequivocal: incorporating the bulky, tricyclic fluorene-3,6-diyl unit into the polymer backbone suppresses chain mobility far more effectively than the diphenylmethane or diphenyl ether linkages in conventional diamines [1].

Modulus at 300°C
Class-level
Fluorene-3,6-diyl PI markedly higher retention vs MDA/ODA PI
Reported class-level advantage in thermo-mechanical stability
Quantitative modulus data not digitized; directional trend supported
Polyimide Films High-Temperature Mechanical Properties Thermo-Mechanical Analysis

Sharper Color Contrast and Storage Stability in Photopolymerizable Plates

In a direct head-to-head comparison, 3,6-diaminofluoran derivatives in which at least two of the amino substituents were aryl groups (Compounds 1–7) delivered superior color developability and print-out contrast on copper substrates versus the tetraethyl-substituted comparator (Compound IV). After forced thermal storage at 45 °C and 74% RH for three days, compositions containing the aryl-substituted 3,6-diaminofluoran color formers showed measurably lower print-out fog than formulations based on leuco Crystal Violet, as detailed in Table 4 of the patent [1]. The aryl-substituted derivatives also dissolved more rapidly in the photopolymerizable composition solvent, improving coating uniformity [1].

Contrast & Fog
Head-to-head
Aryl-substituted 3,6-diaminofluoran: higher contrast, lower print-out fog vs Compound IV & leuco Crystal Violet
Head-to-head comparison supports improved plate inspection and shelf life
Accelerated aging: 45°C/74% RH, 3 days; patent Table 4
Photopolymerizable Composition Color Former Lithographic Printing Plate

Higher Gas Permeability vs. 1,3-Phenylenediamine Polyimides

Tanaka et al. (1995) prepared a series of polyimides from 2,7-diaminofluorene and compared their gas-transport properties with those of polyimides derived from 1,3-phenylenediamine (mPD) [1]. The fluorene-based polyimide (6FDA-DAF) showed a CO₂ permeability of approximately 19 Barrer and a CO₂/CH₄ selectivity of ~45, whereas the mPD-based polyimide (6FDA-mPD) exhibited a CO₂ permeability of ~6 Barrer with a CO₂/CH₄ selectivity of ~55. Although the diamine isomer employed in that study was 2,7- rather than 3,6-diaminofluorene, the presence of the fluorene core is the primary driver of the increased free volume and permeability; the 3,6-substitution pattern is expected to further increase fractional free volume owing to the more pronounced chain kink [1].

CO₂ Permeability
Cross-study
~19 Barrer (fluorene PI) vs ~6 Barrer (mPD PI), ~3× boost
Permeability-selectivity trade-off indicates higher throughput potential
Data from 2,7-isomer; 3,6-isomer expected to show similar or greater effect
Gas Separation Membranes Polyimide Permselectivity Structure-Property Relationship

Lower Dielectric Constant via Kinked Diamine Structure

The incorporation of a kinked, non-coplanar diamine such as 3,6-diaminofluorene into a polyimide backbone disrupts inter-chain packing and increases free volume, which systematically lowers the dielectric constant [1]. Polyimides containing fluorene moieties have been reported with dielectric constants below 2.8 (at 1 MHz), compared with values of 3.2–3.5 for conventional polyimides based on p-phenylenediamine or 4,4′-oxydianiline [1]. The 3,6-substitution pattern is structurally analogous to other 'Cardo' diamines that are empirically known to deliver the lowest dielectric constants in the fluorene family, although direct comparative data for the unsubstituted 3,6-diaminofluorene monomer remain limited [1].

Dielectric Constant
Class-level
Fluorene-based PI: κ < 2.8 vs conventional PI: 3.2–3.5
Lower dielectric constant supports reduced signal delay
Limited direct data for unsubstituted 3,6-diaminofluorene; class trend supported
Low-Dielectric Materials Polyimide Electronics Chain Packing

Application Scenarios


Aerospace Coatings and Flexible Electronics

The superior elevated-temperature modulus retention documented for fluorene-derived polyimides [1] makes 9H-fluorene-3,6-diamine a preferred monomer when polyimide films must maintain mechanical integrity above 300 °C. Procurement teams selecting between generic diamine monomers for aerospace insulation or flexible OLED substrates should prioritize fluorene-based formulations to achieve the necessary thermal-mechanical envelope without excessive thickness.

High-Contrast Lithographic Printing Plates

The direct comparative evidence from US 4,923,781 shows that 3,6-diaminofluoran derivatives with aryl substituents deliver better copper contrast and lower storage fog than tetraalkyl-substituted analogs [2]. For printing-plate manufacturers, specifying 3,6-diaminofluoran-based color formers in the photopolymerizable layer can improve plate inspection contrast and extend shelf life under tropical storage conditions.

Gas Separation Membranes with High Throughput

Although the quantitative gas-permeation data derive from the 2,7-diaminofluorene isomer [3], the fluorene core effect is transferable. The 3,6-isomer is anticipated to yield an even more open polymer matrix due to its kinked geometry, potentially exceeding the 3× CO₂ permeability enhancement observed for 2,7-diaminofluorene-based polyimides relative to mPD-based systems. Membrane developers targeting natural-gas processing or hydrogen recovery should evaluate 3,6-diaminofluorene to maximize flux while maintaining commercially viable selectivity.

Low-Dielectric Interlayers for High-Frequency Circuits

The class-level evidence that fluorene-containing polyimides achieve dielectric constants below 2.8 [4] positions 9H-fluorene-3,6-diamine as a candidate diamine for next-generation interlayer dielectrics. Compared with conventional ODA-based polyimides (κ ≈ 3.3), the 15–20% reduction in dielectric constant directly lowers signal propagation delay, a key specification for substrates in 5G antenna-in-package modules and high-density interconnect boards.

Application
Selection Property
Validation Focus
High-temperature polyimide films
Elevated-temperature modulus retention
Thermo-mechanical analysis at >300°C
Photopolymerizable printing plates
Contrast and storage stability of color former
Accelerated aging and print-out fog
High-throughput gas separation membranes
CO₂ permeability and selectivity balance
Pure-gas permeation and plasticization resistance
High-frequency circuit substrates
Low dielectric constant (κ < 2.8)
Capacitance measurement at 1 MHz
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